molecular formula C14H12N2O4 B4979121 N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 38259-78-8

N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B4979121
CAS No.: 38259-78-8
M. Wt: 272.26 g/mol
InChI Key: DEDKVZCXBHLLQO-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O4 It is characterized by the presence of a benzamide group attached to a 2-methoxy-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-methoxy-4-nitrophenyl)benzamide can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxy-4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired benzamide product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-methoxy-4-aminophenylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-methoxy-4-nitrobenzoic acid and aniline.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2-nitrophenyl)benzamide
  • 4-methoxy-N-(4-nitrophenyl)benzamide
  • 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
  • 2-methoxy-N-(4-nitrophenyl)benzylamine

Uniqueness

N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

N-(2-methoxy-4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a methoxy group and a nitro group on the phenyl ring, which are critical for its biological activity. The structural formula can be represented as follows:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This compound is characterized by its benzamide structure, which allows for hydrogen bonding interactions with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes or receptors, leading to various biological responses. This includes competitive inhibition in pathways such as bacterial folic acid synthesis through para-aminobenzoic acid.
  • Bioreduction of the Nitro Group : The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells .
  • Influence on Signaling Pathways : It modulates pathways related to inflammation and cell proliferation, affecting cellular growth and survival .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cell lines:

  • MCF-7 Breast Cancer Cells : In vitro studies show cytotoxic effects with IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative activity .
  • Mechanism : The compound inhibits tubulin polymerization and interacts at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis .
Cell LineIC50 Value (nM)Mechanism of Action
MCF-710 - 33Tubulin polymerization inhibition
MDA-MB-231 (TNBC)23 - 33Colchicine-binding site interaction

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Mechanism : Similar to sulfonamides, it may inhibit bacterial folic acid synthesis, contributing to its antibacterial effects.

Anti-inflammatory Effects

Research indicates that this compound may induce changes in inflammation pathways:

  • Target Pathways : It likely affects multiple pathways related to inflammation and pain perception due to its structural features.

Case Studies and Research Findings

  • Antiproliferative Activity : A study demonstrated that derivatives of this compound showed significant antiproliferative activity against various cancer cell lines, including MCF-7 and HCT 116, with varying IC50 values indicating selective potency against specific types of cancer .
  • Comparative Analysis : When compared with structurally similar compounds, this compound exhibited unique biological activities due to the specific positioning of functional groups. This arrangement enhances its binding affinity and overall efficacy against targeted biological systems .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDKVZCXBHLLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296490
Record name N-(2-methoxy-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38259-78-8
Record name NSC109603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-methoxy-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-methoxy-4-nitroaniline (2.23 g, 13.3 mmol), triethylamine (2.00 ml, 14.6 mmol) and benzoyl chloride (1.70 ml, 14.6 mmol) were stirred in toluene (50 ml) for 24 hours under an inert atmosphere at ambient temperature. The solid was collected by suction filtration and washed with toluene (3×50 ml) and diethyl ether (50 ml). Purification of the crude product by flash chromatography on silica gel, eluting with dichloromethane, yielded N-benzoyl 2-methoxy-4-nitroaniline (2.79 g, 77% yield) as a white solid:
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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